molecular formula C22H24N4O3 B14933413 5,6-dimethoxy-N-[1-methyl-2-(propan-2-yl)-1H-benzimidazol-5-yl]-1H-indole-2-carboxamide

5,6-dimethoxy-N-[1-methyl-2-(propan-2-yl)-1H-benzimidazol-5-yl]-1H-indole-2-carboxamide

Cat. No.: B14933413
M. Wt: 392.5 g/mol
InChI Key: ZJYPOWLWBXVRPN-UHFFFAOYSA-N
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Description

5,6-dimethoxy-N-[1-methyl-2-(propan-2-yl)-1H-benzimidazol-5-yl]-1H-indole-2-carboxamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dimethoxy-N-[1-methyl-2-(propan-2-yl)-1H-benzimidazol-5-yl]-1H-indole-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common method involves the Michael addition reaction, where 5,6-dimethoxy-2-methylene-2,3-dihydro-1H-inden-1-one is synthesized and then reacted with various nucleophiles, including benzimidazole . The reaction conditions often require specific catalysts and solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

5,6-dimethoxy-N-[1-methyl-2-(propan-2-yl)-1H-benzimidazol-5-yl]-1H-indole-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups into the molecule.

Scientific Research Applications

5,6-dimethoxy-N-[1-methyl-2-(propan-2-yl)-1H-benzimidazol-5-yl]-1H-indole-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in targeting specific molecular pathways involved in diseases.

    Industry: It can be used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 5,6-dimethoxy-N-[1-methyl-2-(propan-2-yl)-1H-benzimidazol-5-yl]-1H-indole-2-carboxamide involves its interaction with specific molecular targets. For instance, it may bind to proteins or enzymes, modulating their activity and affecting cellular processes. The exact molecular pathways involved can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5,6-dimethoxy-N-[1-methyl-2-(propan-2-yl)-1H-benzimidazol-5-yl]-1H-indole-2-carboxamide apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C22H24N4O3

Molecular Weight

392.5 g/mol

IUPAC Name

5,6-dimethoxy-N-(1-methyl-2-propan-2-ylbenzimidazol-5-yl)-1H-indole-2-carboxamide

InChI

InChI=1S/C22H24N4O3/c1-12(2)21-25-16-10-14(6-7-18(16)26(21)3)23-22(27)17-8-13-9-19(28-4)20(29-5)11-15(13)24-17/h6-12,24H,1-5H3,(H,23,27)

InChI Key

ZJYPOWLWBXVRPN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC2=C(N1C)C=CC(=C2)NC(=O)C3=CC4=CC(=C(C=C4N3)OC)OC

Origin of Product

United States

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